9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
CAS No.: 185308-00-3
Cat. No.: VC8411656
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185308-00-3 |
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Molecular Formula | C18H19NO3 |
Molecular Weight | 297.3 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate |
Standard InChI | InChI=1S/C18H19NO3/c1-12(20)10-19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |
Standard InChI Key | LXJRKFSWUZABMU-UHFFFAOYSA-N |
SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate, reflecting its bifunctional structure:
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A fluorenylmethyl group (Fmoc) attached to a carbamate moiety.
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A 2-hydroxypropyl (1-hydroxypropan-2-yl) substituent bonded to the carbamate nitrogen.
The structural formula (Figure 1) is represented by the SMILES notation:
.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 297.35 g/mol | |
Appearance | White to off-white powder | |
Storage Conditions | Room temperature (RT) | |
InChI Key | GIZCEJUGNDJXMH-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via Fmoc-protection chemistry, a cornerstone of solid-phase peptide synthesis (SPPS). A representative procedure involves:
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Coupling Reaction: Reacting 2-hydroxypropylamine with Fmoc-chloroformate in the presence of a base like :
This step is catalyzed by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) .
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Deprotection: The Fmoc group is removed using diethylamine (DEA) in dichloromethane (DCM), enabling downstream functionalization .
Table 2: Representative Synthesis Conditions
Parameter | Detail | Source |
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Coupling Agent | HATU | |
Base | DIPEA | |
Solvent | Dichloromethane (DCM) | |
Reaction Time | 2–24 hours |
Purification and Characterization
Post-synthesis, the crude product is purified via:
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Preparative Reverse-Phase HPLC (RP-HPLC) with gradients of acetonitrile/water.
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Thin-Layer Chromatography (TLC) on silica plates for intermediate monitoring .
Structural confirmation is achieved through -NMR, HRMS (High-Resolution Mass Spectrometry), and analytical HPLC .
Applications in Pharmaceutical and Material Sciences
Peptide Synthesis
The Fmoc group in this compound acts as a temporary protecting group for amines during SPPS. Its orthogonality to other protecting groups (e.g., tert-butyl) enables sequential deprotection and elongation of peptide chains . For example, it has been used in synthesizing fluorescent probes targeting adenosine receptors .
Bioconjugation
The 2-hydroxypropyl moiety facilitates conjugation to hydroxyl-containing biomolecules (e.g., polysaccharides, glycoproteins) via carbamate linkages. This property is exploited in drug-delivery systems to enhance solubility and targeting .
Table 3: Industrial Specifications (American Elements)
Parameter | Detail | Source |
---|---|---|
Purity Grades | 99%, 99.9%, 99.99%, 99.999% | |
Packaging | 5-gallon pails, fiber drums, super sacks | |
Stability | Hygroscopic; store under argon |
Future Directions and Research Gaps
Emerging Applications
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Nanotechnology: Functionalization of nanoparticles for targeted cancer therapies.
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Polymer Chemistry: Synthesis of stimuli-responsive polymers for drug release.
Unresolved Challenges
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Toxicity Profiling: Comprehensive in vivo studies to establish safety thresholds.
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Scalability: Optimizing synthetic routes for industrial-scale production.
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